molecular formula C12H15FO2 B13921527 2-(3-Fluorophenyl)-3,3-dimethylbutanoic acid

2-(3-Fluorophenyl)-3,3-dimethylbutanoic acid

Cat. No.: B13921527
M. Wt: 210.24 g/mol
InChI Key: HQCMMBAATIQHII-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-3,3-dimethylbutanoic acid is an organic compound with a molecular formula of C12H15FO2 It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-3,3-dimethylbutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluorobenzene and 3,3-dimethylbutanoic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and minimize costs. The process may include:

    Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction parameters, ensuring consistent product quality.

    Automated Purification Systems: These systems streamline the purification process, reducing the time and labor required.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new functionalized derivatives.

Scientific Research Applications

2-(3-Fluorophenyl)-3,3-dimethylbutanoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorophenyl)-3,3-dimethylbutanoic acid: Similar structure but with a chlorine atom instead of fluorine.

    2-(3-Bromophenyl)-3,3-dimethylbutanoic acid: Similar structure but with a bromine atom instead of fluorine.

    2-(3-Methylphenyl)-3,3-dimethylbutanoic acid: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(3-Fluorophenyl)-3,3-dimethylbutanoic acid imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. These characteristics can enhance its performance in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H15FO2

Molecular Weight

210.24 g/mol

IUPAC Name

2-(3-fluorophenyl)-3,3-dimethylbutanoic acid

InChI

InChI=1S/C12H15FO2/c1-12(2,3)10(11(14)15)8-5-4-6-9(13)7-8/h4-7,10H,1-3H3,(H,14,15)

InChI Key

HQCMMBAATIQHII-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1=CC(=CC=C1)F)C(=O)O

Origin of Product

United States

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